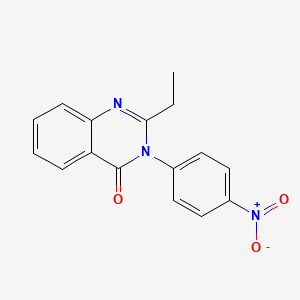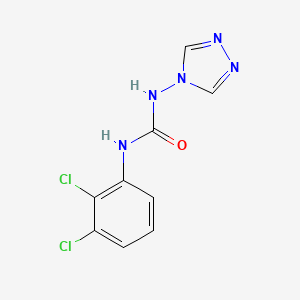![molecular formula C19H20N2O3 B5694629 N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B5694629.png)
N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide, also known as MP-10, is a synthetic compound that has been developed for its potential use in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is essential for cell division, and this compound disrupts the formation of microtubules, which are required for the separation of chromosomes during cell division. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and anti-angiogenic effects. It has also been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a useful tool for laboratory experiments. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide. One area of interest is the development of new analogs of this compound that may have improved anti-cancer properties. Another area of research is the exploration of the potential use of this compound in combination with other anti-cancer drugs. Finally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity.
In conclusion, this compound is a synthetic compound that has shown promising anti-cancer properties in preclinical studies. Further research is needed to fully understand its mechanism of action and to explore its potential use in cancer treatment.
Métodos De Síntesis
The synthesis of N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide involves several steps, including the reaction of 5-methyl-2-nitroaniline with phenoxyacetic acid, followed by reduction of the nitro group to an amino group and subsequent acylation with cyclopropanecarboxylic acid. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In vivo studies have also demonstrated that this compound can reduce tumor growth in mouse models of cancer.
Propiedades
IUPAC Name |
N-[5-methyl-2-[(2-phenoxyacetyl)amino]phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-7-10-16(17(11-13)21-19(23)14-8-9-14)20-18(22)12-24-15-5-3-2-4-6-15/h2-7,10-11,14H,8-9,12H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODAUMYQJQTNQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{[(4-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5694559.png)
![N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)




![1'-ethyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694604.png)


![7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5694655.png)
![(cyanomethyl)[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694657.png)
